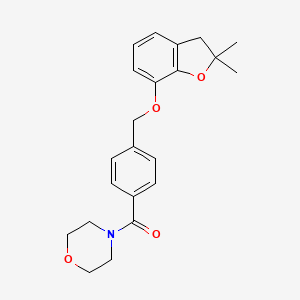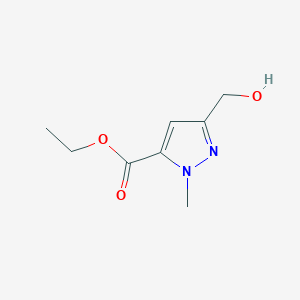![molecular formula C18H17N5O3S2 B2673649 4-(3-Tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)morpholine CAS No. 892731-78-1](/img/structure/B2673649.png)
4-(3-Tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)morpholine is a complex organic compound that belongs to the class of thienotriazolopyrimidines. This compound is characterized by its unique structure, which includes a morpholine ring attached to a tosylated thienotriazolopyrimidine core. The presence of the tosyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienotriazolopyrimidine Core: This step involves the cyclization of a thieno[2,3-d]pyrimidine derivative with an azide to form the triazole ring.
Tosylation: The resulting thienotriazolopyrimidine is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Morpholine Attachment: Finally, the tosylated intermediate is reacted with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-Tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of new derivatives with different functional groups replacing the tosyl group.
Scientific Research Applications
4-(3-Tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thienotriazolopyrimidines: Compounds with similar core structures but different substituents.
Morpholine Derivatives: Compounds with morpholine rings attached to various aromatic or heterocyclic cores.
Uniqueness
4-(3-Tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)morpholine is unique due to the presence of both the tosyl group and the morpholine ring, which confer distinct reactivity and stability
Properties
IUPAC Name |
4-[10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S2/c1-12-2-4-13(5-3-12)28(24,25)18-17-19-16(22-7-9-26-10-8-22)15-14(6-11-27-15)23(17)21-20-18/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJYTWHVRSWRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
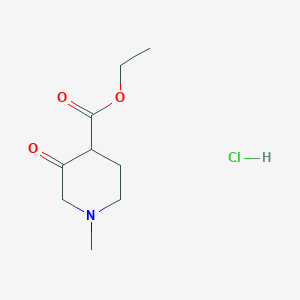
![[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine dihydrochloride](/img/structure/B2673569.png)
![N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide;hydrochloride](/img/structure/B2673570.png)
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid](/img/structure/B2673572.png)
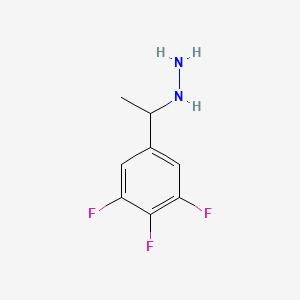
![2-(1H-1,3-benzodiazol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B2673574.png)
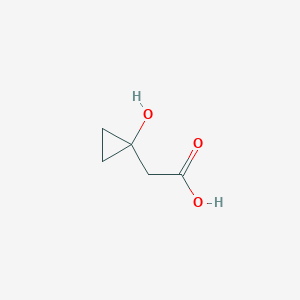
![2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2673577.png)
![2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2673578.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2673580.png)
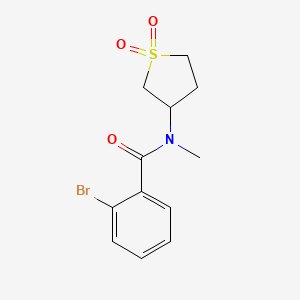
![1,1,1-Trifluoro-3-[(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]-2-propanol](/img/structure/B2673583.png)
